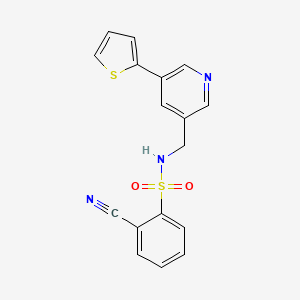

2-cyano-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-cyano-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a cyano group (-CN), a thiophene ring, a pyridine ring, and a sulfonamide group (-SO2NH2). These functional groups suggest that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The exact molecular structure of this compound would depend on the specific arrangement and connectivity of its atoms. Unfortunately, without more information or a detailed study, it’s difficult to provide an accurate analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For instance, the presence of the polar sulfonamide and cyano groups could impact its solubility in different solvents .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “2-cyano-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide”:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. The presence of the thiophene and pyridine moieties enhances its binding affinity to cancer cell receptors, making it a promising candidate for developing new anticancer drugs .

Antimicrobial Applications

The compound exhibits significant antimicrobial properties, particularly against bacterial and fungal strains. Its sulfonamide group is known for its antibacterial activity, and the cyano group enhances its effectiveness. This makes it a valuable compound in the development of new antibiotics and antifungal agents .

Anti-inflammatory Agents

Research has indicated that this compound can act as an anti-inflammatory agent. The thiophene ring in its structure contributes to its ability to inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases such as arthritis .

Neuroprotective Effects

Studies have shown that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier and its interaction with neural receptors make it a promising candidate for further research in neuroprotection .

Enzyme Inhibition

The compound has been studied for its enzyme inhibition properties, particularly in inhibiting enzymes like aldose reductase and carbonic anhydrase. These enzymes are involved in various metabolic pathways, and their inhibition can help manage conditions like diabetes and glaucoma .

Agricultural Chemistry

In agricultural chemistry, this compound can be used as a pesticide or herbicide. Its ability to disrupt specific biological pathways in pests and weeds makes it an effective agent for protecting crops. Research is focused on optimizing its efficacy and minimizing its environmental impact.

Each of these fields represents a unique and promising application of “2-cyano-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide,” highlighting its versatility and potential in various scientific domains.

Springer BMC Chemistry BMC Chemistry Springer ACS Publications : BMC Chemistry : Sigma-Aldrich : BMC Chemistry

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. Given its complex structure and the presence of several functional groups, it could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name |

2-cyano-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S2/c18-9-14-4-1-2-6-17(14)24(21,22)20-11-13-8-15(12-19-10-13)16-5-3-7-23-16/h1-8,10,12,20H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOEGNOZMBKFHGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2447962.png)

![rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride](/img/structure/B2447963.png)

![7-ethyl-N-(2-fluorophenyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2447964.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2447965.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2447973.png)

![8-((3-Chlorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2447975.png)

![6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2447976.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2447978.png)

![N-phenyl-2-{(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetamide](/img/structure/B2447979.png)